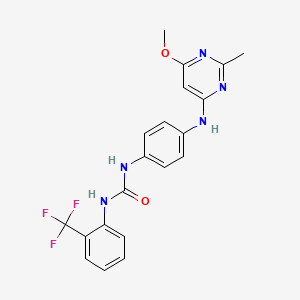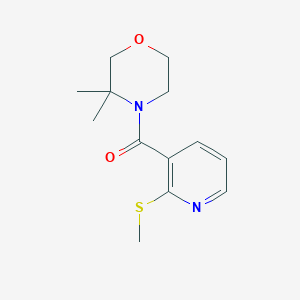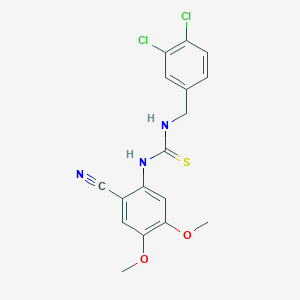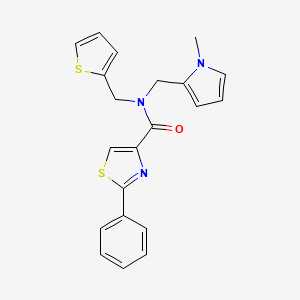![molecular formula C13H10FN5O2 B2558904 N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 919843-55-3](/img/structure/B2558904.png)
N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a pyrazolopyrimidine derivative, which is a class of compounds known for their wide range of biological activities . The presence of a fluorophenyl group could potentially enhance its biological activity due to the unique properties of fluorine.
Molecular Structure Analysis
The compound contains a pyrazolopyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring. It also has a fluorophenyl group attached, which could influence its physical and chemical properties .Chemical Reactions Analysis
Pyrazolopyrimidines can undergo a variety of chemical reactions, including substitutions and additions, depending on the specific substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. The presence of a fluorine atom could enhance its lipophilicity, potentially improving its ability to cross biological membranes .Applications De Recherche Scientifique
Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring. They exist in two isomeric forms : Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring. They exist in two isomeric forms: 1H-pyrazolo[3,4-b]pyridines (1) and 2H-pyrazolo[3,4-b]pyridines (2) (see Figure 1). These structures have attracted the interest of medicinal chemists due to their close resemblance to purine bases like adenine and guanine. Let’s explore the unique applications of this compound .
Substituent Diversity
The substituents present at specific positions in pyrazolo[3,4-b]pyridines significantly influence their properties. Let’s focus on the substituents at positions N1, C3, C4, C5, and C6:
Such groups determine the nature of the substituent present at C3 of the final 1H-pyrazolo[3,4-b]pyridine formed. Researchers have explored various substitution patterns to optimize desired properties .
Synthetic Methods
The synthesis of pyrazolo[3,4-b]pyridines involves several strategies. Researchers can start from either a preformed pyrazole or pyridine ring. Common synthetic methods include cyclization reactions, condensations, and functional group transformations. These approaches allow access to diverse derivatives with tailored properties .
Biomedical Applications
Antibacterial and Antifungal Agents Some pyrazolo[3,4-b]pyridines exhibit promising antibacterial and antifungal activity. Researchers have screened derivatives for inhibition against various pathogens, comparing them to standard drugs like amoxicillin, chloramphenicol, and ciprofloxacin .
Pharmacological Activities Pyrazolo[3,4-b]pyridines have shown diverse pharmacological effects. These include anti-inflammatory, antioxidant, and antitumor activities. Researchers continue to explore their potential in drug development .
Enzyme Inhibitors Certain derivatives act as enzyme inhibitors, targeting specific enzymes involved in diseases. These compounds hold promise for therapeutic interventions .
Neurological Disorders : Researchers investigate pyrazolo[3,4-b]pyridines as potential agents for neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5O2/c1-8(20)17-18-7-15-12-11(13(18)21)6-16-19(12)10-4-2-9(14)3-5-10/h2-7H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRMPKUIHDATBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2558826.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-ethylurea](/img/structure/B2558829.png)





![N-(3-ethylphenyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2558839.png)
![1-{1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2558840.png)

